molecular formula C11H12BrClO2 B13067741 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane

Cat. No.: B13067741
M. Wt: 291.57 g/mol
InChI Key: RXQBAVAQTSPKHB-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 2-chlorophenylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 2-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is unique due to its combination of a bromine atom, a 2-chlorophenylmethoxy group, and an oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]oxolane

InChI

InChI=1S/C11H12BrClO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2

InChI Key

RXQBAVAQTSPKHB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)Br)OCC2=CC=CC=C2Cl

Origin of Product

United States

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